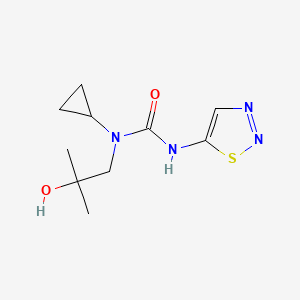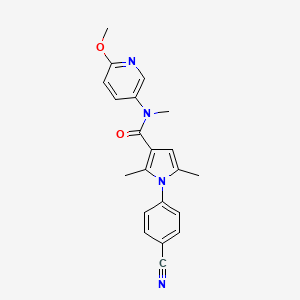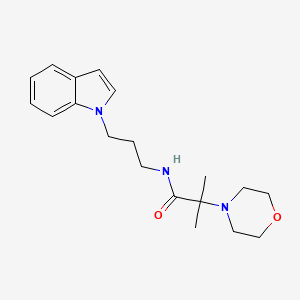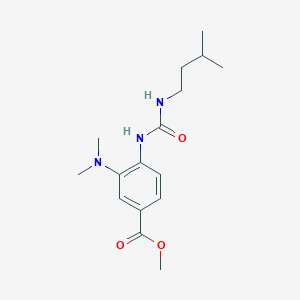
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and contains a thiadiazolyl group, which makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea is not fully understood, but some studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth. Additionally, this compound has been shown to affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
Studies have reported that 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In plants, this compound has been shown to affect root and shoot growth, as well as increase chlorophyll content.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea in lab experiments is its potential as a building block for the synthesis of new materials with unique properties. Additionally, this compound has shown promising results as an anti-cancer agent and plant growth regulator. One limitation of using this compound in lab experiments is its low yield in the synthesis method, which can make it difficult to obtain large quantities for experimentation.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea. One direction is the further exploration of its potential as an anti-cancer agent, with studies focusing on its mechanism of action and potential as a therapeutic agent. Another direction is the study of its potential as a plant growth regulator, with studies focusing on its effects on different crops and its potential as a sustainable agriculture solution. Additionally, the synthesis of new materials using 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea as a building block could lead to the development of new materials with unique properties for various applications.
Synthesemethoden
The synthesis of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea involves the reaction of 2-hydroxy-2-methylpropanenitrile with cyclopropylamine, followed by the reaction of the resulting compound with thiocarbonyldiimidazole and subsequent hydrolysis. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to inhibit the growth of cancer cells. In agriculture, 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has been studied for its potential as a plant growth regulator, with some studies reporting its ability to increase crop yield. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,16)6-14(7-3-4-7)9(15)12-8-5-11-13-17-8/h5,7,16H,3-4,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPQJYWFVIJJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C1CC1)C(=O)NC2=CN=NS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)

![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)



![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)